molecular formula C19H15ClN6O2 B4623615 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4623615
M. Wt: 394.8 g/mol
InChI Key: LCWRYOQUTXTZGJ-UHFFFAOYSA-N
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Description

2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H15ClN6O2 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0945014 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known for their complex synthesis processes and potential for varied applications in scientific research. Studies have explored the synthesis of similar compounds, focusing on achieving high purity and understanding their structural characteristics. For instance, the synthesis of tritium-labeled SCH 58261, a compound with a closely related structure, was achieved with a high degree of radiochemical purity and specific activity, making it a valuable tool for further characterization of A2A adenosine receptor subtypes (Baraldi et al., 1996).

Potential Biological Activities

Compounds within this chemical family have been evaluated for their biological activities, particularly as adenosine receptor antagonists. The detailed study of these compounds contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents. For example, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, including similar compounds, have been identified as potent and selective adenosine A2a antagonists, showcasing their significance in binding assays and potential therapeutic applications (Baraldi et al., 1994).

Chemical Modifications and Derivatives

Research has also delved into the chemical modification of this compound's core structure to explore its versatile chemical properties and potential for generating new derivatives with varied biological activities. Studies have demonstrated the synthesis of new derivatives through reactions with different reagents, leading to the creation of compounds with potential pharmacological properties (Ahmed et al., 2003).

Advanced Synthesis Techniques

Advanced synthesis techniques have been employed to develop derivatives of this compound, highlighting the importance of innovative methodologies in creating compounds with high specificity and potential utility in scientific research. For instance, the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives demonstrates the application of tandem aza-Wittig and annulation reactions, showcasing the compound's versatility and the potential for the development of new therapeutic agents (Luo et al., 2020).

Properties

IUPAC Name

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-11-3-5-14(20)16(7-11)27-9-12-4-6-15(28-12)17-23-19-13-8-22-25(2)18(13)21-10-26(19)24-17/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWRYOQUTXTZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.